Sodium acetate-d3 (CAS: 39230-37-0) is the deuterated isotopologue of sodium acetate, where the three hydrogen atoms of the methyl group are replaced with deuterium. This isotopic substitution makes it a key reagent for introducing a stable, non-radioactive CD3CO- group into molecules or for use as an internal standard in mass spectrometry and a reference in NMR spectroscopy. [REFS-1, REFS-2] Its primary procurement value lies in applications where the mass difference between it and its non-deuterated counterpart is essential for detection, quantification, or mechanistic studies. [1]
qNMR internal standard – methyl proton signal elimination for solvent suppression-free quantification
LC-MS/MS stable isotope dilution – M+3 mass shift for acetate and short-chain fatty acid bioanalysis
Metabolic flux tracing – deuterium isotopomer distribution for acetyl-CoA pathway resolution
Protein NMR buffer – bio-NMR suitability with controlled trace metal content
Direct substitution with standard, non-deuterated sodium acetate (CAS: 127-09-3) is fundamentally incompatible with the intended applications of the d3-labeled compound. The entire purpose of using sodium acetate-d3 is to leverage its increased mass (+3 Da) for differentiation in mass spectrometry or to trace the metabolic fate of the acetate group. [REFS-1, REFS-2] Using the non-deuterated version would render quantitative isotope dilution assays impossible and would prevent the tracking of the molecule in metabolic flux or mechanistic studies. While other deuterium sources exist, sodium acetate-d3 provides a specific deuterated acetyl building block, a function that reagents like D2O cannot fulfill directly. [2]
Strong ¹H singlet at ~1.9 ppm saturates receiver and introduces 5–15% solvent suppression errors in qNMR.
Retains an intact CH₃ group; proton interference persists and lacks explicit bio-NMR suitability.
Provides only carbon-level tracing without the M+3 mass shift needed for LC-MS/MS MRM or proton NMR elimination.
In quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are critical for correcting analytical variability. Methods for quantifying short-chain fatty acids (SCFAs) like acetic acid in biological samples (e.g., plasma, feces) achieve high linearity and reproducibility when using deuterated internal standards. A validated GC-MS method using deuterated standards for SCFAs demonstrated excellent linearity (R² > 0.99), good recovery rates (95–117%), and high reproducibility (RSD: 1–4.5%), which is unachievable with non-labeled standards or structural analogs that may behave differently during extraction and ionization. [REFS-2, REFS-3]
| Evidence Dimension | Linearity of Quantification (R²) |
| Target Compound Data | Enables R² > 0.99 for analyte calibration curves |
| Comparator Or Baseline | Use of no internal standard or a non-isotopic structural analog, which cannot correct for matrix effects or extraction variability to the same degree. |
| Quantified Difference | Achieves near-perfect linearity (R² > 0.99) essential for regulatory and clinical bioanalysis. |
| Conditions | Gas chromatography-mass spectrometry (GC-MS) based quantification of SCFAs in various biological matrices (plasma, feces, tissue). [REFS-2, REFS-3] |
For any quantitative bioanalytical workflow, using a SIL-IS like sodium acetate-d3 is the standard for generating accurate, reproducible, and publishable data.
Sodium acetate-d3 is a key starting material for producing other deuterated compounds. For instance, in a modified Hunsdiecker reaction, dry silver acetate-d3 (prepared from deuterated acetic acid, which originates from sodium acetate-d3) reacts with bromine to produce methyl-d3 bromide with an isotopic purity of 99.3 atom % D and in yields of 75-82%. [1] This provides a highly efficient route to a deuterated C1 building block. Alternative deuterium sources like D2O are suitable for general H/D exchange but cannot be used to construct a specific deuterated methyl group in this manner, making sodium acetate-d3 a superior precursor for this synthetic transformation. [1]
| Evidence Dimension | Product Yield and Isotopic Purity |
| Target Compound Data | 75-82% yield of methyl-d3 bromide with 99.3 atom % D isotopic purity. |
| Comparator Or Baseline | An earlier attempt using a similar reaction in a CCl4 solvent gave only a 25% yield and 90 atom % D purity. [<a href="https://cdnsciencepub.com/doi/10.1139/v54-149" target="_blank">1</a>] |
| Quantified Difference | The optimized solvent-free process using the d3-acetate precursor increases yield by ~3-fold and improves isotopic purity. |
| Conditions | Reaction of dry silver acetate-d3 with bromine in a sealed tube. [<a href="https://cdnsciencepub.com/doi/10.1139/v54-149" target="_blank">1</a>] |
This demonstrates high-yield, high-purity conversion, making it a cost-effective and reliable starting material for synthesizing more complex deuterated molecules for pharmaceutical and materials science research.
Sodium acetate-d3 can be administered in vivo to trace metabolic pathways non-invasively. A study using 3D Deuterium Magnetic Resonance Imaging (DMI) tracked the breakdown of deuterated acetate via the TCA cycle in rats. [1] The deuterated acetyl-CoA derived from sodium acetate-d3 is converted into downstream metabolites like [4,4-d2]-glutamate, allowing for real-time measurement of metabolic activity. [1] This provides a direct readout of biological processes that cannot be obtained with non-labeled sodium acetate. While other labeled tracers like [6,6′-²H2]glucose can be used, acetate infusion led to a significantly higher rate of HDO accumulation (a proxy for metabolic activity), indicating it is a rapidly processed metabolic substrate for such studies. [2]
| Evidence Dimension | In Vivo Tracer Application |
| Target Compound Data | Allows for 3D DMI tracking of acetate metabolism through the TCA cycle, enabling quantification of metabolite pool sizes and flux. [<a href="https://www.researchgate.net/publication/369931846_Acetate_labeled_with_three_2H_atoms_222-d3-acetate_is_converted_to_44-d2-glutamate_via_the_tricarboxylic_acid_cycle_in_rat_liver_in_vivo" target="_blank">1</a>] |
| Comparator Or Baseline | Non-labeled sodium acetate, which is invisible to this detection method. Other tracers like deuterated glucose target different entry points of metabolism. [<a href="https://www.researchgate.net/publication/351658428_Deuterium_Metabolic_Imaging_A_Review_of_Principles_Techniques_and_Applications" target="_blank">2</a>] |
| Quantified Difference | Provides a unique and quantifiable signal for imaging metabolic pathways in vivo, which is impossible with the unlabeled analog. |
| Conditions | In vivo study in rats with intraperitoneal infusion of sodium acetate-d3, followed by 9.4T DMI. [<a href="https://www.researchgate.net/publication/369931846_Acetate_labeled_with_three_2H_atoms_222-d3-acetate_is_converted_to_44-d2-glutamate_via_the_tricarboxylic_acid_cycle_in_rat_liver_in_vivo" target="_blank">1</a>] |
For researchers studying energy metabolism in live subjects, sodium acetate-d3 is a validated tool for acquiring quantitative, dynamic data on core metabolic pathways.
For the accurate measurement of acetic acid or other small molecule analytes in biological samples like blood, plasma, or tissue homogenates. Adding a known quantity of sodium acetate-d3 at the start of sample preparation allows for precise correction of analyte loss and matrix-induced ionization variability, leading to highly reliable and reproducible quantification. [REFS-1, REFS-2]
Ideal for preclinical studies investigating energy metabolism in disease models (e.g., fatty liver disease, cancer). Administration of sodium acetate-d3 allows researchers to non-invasively monitor its uptake and conversion through the TCA cycle using techniques like Deuterium MRI, providing critical data on metabolic flux and pathway activity. [2]
Serves as a cost-effective and efficient starting material for the synthesis of deuterated active pharmaceutical ingredients (APIs) or complex molecular probes. Its use enables the creation of specific deuterated building blocks, such as methyl-d3 halides, which are essential for constructing larger molecules with tailored pharmacokinetic or analytical properties. [3]